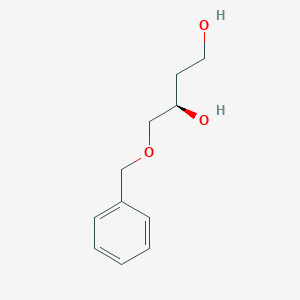

(R)-4-Benzyloxy-1,3-butanediol

Beschreibung

Significance of Chiral Diols in Asymmetric Synthesis

Chiral diols, a class of molecules containing two hydroxyl groups and at least one stereocenter, are of paramount importance in asymmetric synthesis. acs.orgalfachemic.com They serve as fundamental building blocks for a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and materials with specific functions. nih.govalfachemic.com Many naturally occurring and biologically active compounds possess chiral centers, making the ability to synthesize specific stereoisomers a critical aspect of modern organic chemistry. uwindsor.ca

The significance of chiral diols can be attributed to several key roles they play in synthesis:

Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are cleaved from the product.

Chiral Ligands: Chiral diols can be complexed with metal catalysts to create a chiral environment, enabling enantioselective transformations such as hydrogenation, oxidation, and aldol (B89426) reactions. alfachemic.com

Chiral Starting Materials: They are frequently used as precursors for the synthesis of other important chiral molecules like diamines and diphosphines. alfachemic.com

The 1,3-diol motif, in particular, is a common structural feature in many natural products. uwindsor.ca The ability to construct this unit with defined stereochemistry is a classic challenge in synthetic chemistry. uwindsor.ca

Position of (R)-4-Benzyloxy-1,3-butanediol within Chiral Building Block Taxonomy

Within the broader classification of chiral building blocks, this compound belongs to the family of C4 chiral synthons. These are four-carbon molecules that possess one or more stereocenters and functional groups that allow for further chemical manipulation. The "(R)" designation specifies the absolute configuration at the chiral center (C-3), and the benzyloxy group at the C-4 position serves as a protecting group for the primary alcohol, preventing it from reacting while transformations are carried out at other parts of the molecule.

The versatility of this compound allows it to be a precursor to a variety of other chiral intermediates. For instance, it is a key starting material for azetidinone derivatives, which are crucial intermediates in the synthesis of penem (B1263517) and carbapenem (B1253116) antibiotics. mdpi.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 81096-93-7 pharmaffiliates.com |

| Molecular Formula | C₁₁H₁₆O₃ tcichemicals.com |

| Molecular Weight | 196.25 g/mol tcichemicals.com |

| Appearance | Colorless to light orange to yellow clear liquid tcichemicals.com |

| Boiling Point | 138 °C at 0.5 mmHg sigmaaldrich.com |

| Optical Purity | min. 98.0% ee% (LC) tcichemicals.com |

| Storage Temperature | Refrigerated (0-10°C) tcichemicals.com |

This data is compiled from multiple sources for reference. pharmaffiliates.comtcichemicals.comsigmaaldrich.com

Overview of Current Research Trajectories for Chiral Butanediol (B1596017) Derivatives

Current research involving chiral butanediol derivatives is vibrant and multifaceted, driven by the increasing demand for enantiomerically pure compounds in various industries. A significant trend is the adoption of green chemistry principles, focusing on developing more environmentally friendly production methods that reduce waste and avoid toxic reagents. market.us

Key areas of research include:

Pharmaceutical Development: Chiral butanediol derivatives are being extensively investigated as intermediates for the synthesis of novel drugs, particularly for neurological and metabolic disorders. chemimpex.com For example, (S)-1,2,4-Butanetriol derivatives are intermediates in the synthesis of drugs like Crestor (Rosuvastatin) and Zetia (Ezetimibe).

Polymer Chemistry: These compounds act as building blocks for creating new polymers with enhanced properties for use in coatings and adhesives. chemimpex.com

Biocatalysis: There is a growing interest in using enzymes and whole-cell systems for the synthesis of chiral diols. researchgate.netresearchgate.net Biocatalytic methods offer high enantioselectivity and operate under mild reaction conditions. For instance, research has focused on the deracemization of racemic 1,3-butanediol (B41344) to produce the (R)-enantiomer with high theoretical yield. researchgate.net

Asymmetric Catalysis: The development of new chiral catalysts and organocatalysts for the enantioselective synthesis of 1,3-diols continues to be an active area of research. acs.org This includes methods for the asymmetric reduction of keto alcohols to produce chiral diols with high enantiomeric purity. acs.org

The versatility of butanediol derivatives is further highlighted by their use in the production of biodegradable polymers like Polybutylene Succinate (PBS), which aligns with the global shift towards sustainable materials. market.us

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453424 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81096-93-7 | |

| Record name | (R)-4-Benzyloxy-1,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R 4 Benzyloxy 1,3 Butanediol

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis represents a powerful strategy for producing enantiomerically pure compounds. nih.gov For (R)-4-benzyloxy-1,3-butanediol, the core of this approach lies in the efficient and highly stereoselective synthesis of its precursor, (R)-1,3-butanediol. nih.govresearchgate.net Biotechnological production of this precursor is often preferred over purely chemical methods because it can achieve superior enantiomeric excess (e.e.). nih.govnih.gov Once the chiral diol is obtained, established chemical methods are used to introduce the benzyloxy group at the desired position, completing the synthesis.

Biocatalytic Pathways to Precursor Chiral Diols (e.g., (R)-1,3-Butanediol)

The production of optically pure (R)-1,3-butanediol is a critical step and has been extensively studied. researchgate.netresearchgate.net This compound serves as a vital chiral intermediate for various high-value products, including penem (B1263517) and carbapenem (B1253116) antibiotics. researchgate.netmdpi.com Biocatalytic routes are particularly advantageous, offering high stereoselectivity through several distinct strategies. researchgate.net

One of the most direct methods for synthesizing (R)-1,3-butanediol is the asymmetric reduction of the prochiral ketone, 4-hydroxy-2-butanone (B42824) (4H2B). researchgate.netnih.gov This transformation is catalyzed by oxidoreductases (also known as carbonyl reductases or alcohol dehydrogenases) that exhibit a high degree of enantioselectivity. nih.govmdpi.com Various microorganisms have been identified as effective biocatalysts for this reduction.

For instance, a newly isolated strain, Candida krusei ZJB-09162, has demonstrated high reduction activity and excellent (R)-stereospecificity. researchgate.netnih.gov The carbonyl reductase from this strain prefers NADH as a cofactor. nih.gov Under optimized conditions (pH 8.5, 35°C) and using glucose as a co-substrate for cofactor regeneration, this strain can convert 4H2B to (R)-1,3-butanediol with a 96.6% conversion rate and an impressive 99.0% e.e. nih.gov

Similarly, the yeast strain Pichia jadinii HBY61 has been shown to catalyze the biocatalysis of 4H2B to (R)-1,3-butanediol with absolute stereochemical selectivity, achieving 100% e.e. nih.govresearchgate.net By employing a substrate feeding strategy to mitigate substrate inhibition, a concentration of 38.3 g/L of (R)-1,3-butanediol was achieved with a high yield of 85.1%. nih.govresearchgate.net Other biocatalysts, including engineered ketoreductases expressed in hosts like Pichia pastoris, have also been developed, achieving yields as high as 98.9% with over 99% e.e. mdpi.com

Table 1: Asymmetric Reduction of 4-hydroxy-2-butanone (4H2B) by Various Whole-Cell Biocatalysts

| Biocatalyst | Co-substrate | Product Titer (g/L) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Candida krusei ZJB-09162 | Glucose | 38.7 | 83.9 | 99.0 |

| Pichia jadinii HBY61 | Glucose | 38.3 | 85.1 | 100 |

An alternative to asymmetric reduction is the kinetic resolution of a racemic mixture of 1,3-butanediol (B41344). researchgate.net This method involves the enantioselective oxidation of the undesired (S)-enantiomer into 4-hydroxy-2-butanone, leaving the desired (R)-enantiomer unreacted and thus enriched. researchgate.nettandfonline.com

The yeast Candida parapsilosis has been identified as a particularly effective biocatalyst for this purpose. researchgate.netmdpi.comnih.gov The key enzyme responsible for this selective oxidation is an (S)-specific secondary alcohol dehydrogenase (CpSADH). mdpi.comtandfonline.com This enzyme specifically targets (S)-1,3-butanediol for oxidation, allowing for the recovery of (R)-1,3-butanediol with high optical purity. tandfonline.com

To improve the efficiency and practicality of this process, the gene encoding CpSADH has been cloned and expressed in Escherichia coli. researchgate.nettandfonline.comnih.gov Using whole recombinant E. coli cells expressing CpSADH eliminates the need for expensive coenzyme addition, as the host's metabolic machinery can regenerate the required NAD+. tandfonline.com Under optimized conditions, this recombinant system has been used to produce (R)-1,3-butanediol from a 15% racemic mixture, achieving a final concentration of 72.6 g/L with a molar recovery yield of 48.4% and an optical purity of 95% e.e. tandfonline.comnih.gov

Table 2: Enantioselective Oxidation of Racemic 1,3-Butanediol

| Biocatalyst | Enzyme | Substrate | Product | Yield / Optical Purity |

|---|---|---|---|---|

| Candida parapsilosis IFO 1396 | (S)-specific secondary alcohol dehydrogenase (CpSADH) | Racemic 1,3-butanediol | (R)-1,3-butanediol | High e.e. |

| Recombinant E. coli | (S)-specific secondary alcohol dehydrogenase (CpSADH) | Racemic 1,3-butanediol | (R)-1,3-butanediol | 48.4% molar recovery, 95% e.e. |

Whole-cell catalysis is a cost-effective approach that utilizes intact microbial cells as self-contained catalysts, complete with the necessary enzymes and cofactor regeneration systems. nih.govnih.gov This method has been successfully applied to produce (R)-1,3-butanediol from glucose in engineered organisms like Clostridium saccharoperbutylacetonicum and Escherichia coli. nih.govresearchgate.netnih.gov

A more advanced and efficient strategy is deracemization, which aims to convert a racemate completely into a single, desired enantiomer, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. researchgate.netnih.gov This is achieved through a stereoinverting cascade system. researchgate.net In the context of (R)-1,3-butanediol synthesis, such a system couples the enantioselective oxidation of (S)-1,3-butanediol to the intermediate 4-hydroxy-2-butanone with the subsequent stereoselective reduction of this ketone back to (R)-1,3-butanediol. researchgate.netnih.gov

One such system was constructed using two different microbial strains in a one-pot, two-step process. researchgate.net First, Candida parapsilosis QC-76 cells were used to selectively oxidize (S)-1,3-butanediol from the racemate. researchgate.netnih.gov After the oxidation step, cells of Pichia kudriavzevii QC-1 were added to the same reactor. researchgate.netnih.gov This second strain catalyzes the asymmetric reduction of the newly formed 4-hydroxy-2-butanone into the desired (R)-1,3-butanediol. researchgate.net This dual-catalyst cascade efficiently transforms the entire racemic starting material into the (R)-enantiomer. Under optimal conditions, this step-by-step cascade converted 20 g/L of racemic 1,3-butanediol into 16.67 g/L of (R)-1,3-butanediol, achieving a final process yield of 83.35% and an outstanding enantiomeric excess of 99.5%. researchgate.netnih.gov

While naturally occurring enzymes can be effective, their properties (such as stability, activity, and selectivity) are not always optimal for industrial processes. europa.eu Directed evolution and protein engineering are powerful tools used to tailor enzymes for specific applications. europa.euuni-duesseldorf.denih.gov These techniques involve introducing mutations into the gene encoding an enzyme and then screening the resulting variants for improved performance. europa.eu

For the synthesis of chiral alcohols like (R)-1,3-butanediol, oxidoreductases are prime targets for protein engineering. mdpi.comeuropa.eu For example, a ketoreductase from Chryseobacterium sp. (ChKRED20) was subjected to directed evolution to improve its activity for reducing 4H2B to (R)-1,3-butanediol. mdpi.com The resulting mutant, M12, showed significantly enhanced activity. mdpi.com The power of these techniques is demonstrated by the ability to invert the enantioselectivity of an enzyme or broaden its substrate scope, creating biocatalysts that are highly efficient and selective for the desired transformation. nih.gov By applying methods like rational design and directed evolution, biocatalysts can be optimized to meet the stringent demands of industrial chemical production. europa.eu

Strategic Conversion of Chiral Butanediols to Benzyloxy Derivatives

Once the enantiopure precursor, (R)-1,3-butanediol, has been synthesized via biocatalysis, the final step is a chemical transformation to introduce the benzyl (B1604629) group. This conversion yields this compound. The key challenge in this step is the regioselective benzylation of the primary hydroxyl group at the C-4 position while leaving the secondary hydroxyl group at the C-3 position untouched.

This selective protection is a common operation in organic synthesis. Standard procedures typically involve reacting the diol with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. To achieve selectivity for the primary alcohol, factors such as steric hindrance and the relative acidity of the hydroxyl protons are exploited. The primary hydroxyl group is generally more accessible and its proton is more easily removed, making it more reactive towards the electrophilic benzylating agent. Careful control of reaction conditions, including the choice of base (e.g., sodium hydride), solvent, temperature, and stoichiometry, is crucial for maximizing the yield of the desired mono-benzylated product and minimizing the formation of the di-benzylated byproduct and the isomer benzylated at the secondary alcohol. This chemoenzymatic sequence, combining the best of biocatalysis and traditional chemistry, provides an effective route to valuable chiral building blocks like this compound. mdpi.comresearchgate.net

Regioselective Monobenzylation of Diolswikipedia.orgnih.gov

The regioselective functionalization of diols, such as 1,3-butanediol, is a critical step in many synthetic pathways. Diarylborinic acid catalysis has emerged as an efficient method for the selective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org This method is noted for its operational simplicity and effectiveness, rivaling traditional organotin-catalyzed reactions. organic-chemistry.org The catalytic cycle is proposed to involve a tetracoordinate borinate complex that reacts with an electrophile in the rate-determining step. organic-chemistry.org

Another approach involves the regioselective ring-opening of epoxides. organic-chemistry.orgthieme-connect.com For instance, epoxides can be opened with various alcohols in the presence of a catalytic amount of carbon tetrabromide under mild conditions to produce β-hydroxy ethers with high regioselectivity and yield. organic-chemistry.orgthieme-connect.com This method is advantageous due to its mild reaction conditions and high selectivity. organic-chemistry.org Similarly, cerium(III) chloride can be used to catalyze the regioselective ring-opening of epoxides. researchgate.net

The selective benzoylation of 1,3-butanediol has been demonstrated using a catalytic amount of iron(III) chloride, yielding 3-hydroxybutyl benzoate. acs.org This highlights the potential for metal-catalyzed regioselective functionalization of diols.

Table 1: Comparison of Catalysts for Regioselective Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Diarylborinic Acid | Acylation, Sulfonylation, Alkylation | 1,2- and 1,3-diols, Carbohydrates | High efficiency, operational simplicity, selective for equatorial hydroxyl groups in cis-1,2-diols. organic-chemistry.org |

| Carbon Tetrabromide | Epoxide Ring-Opening (Alcoholysis) | Epoxides, Alcohols | Mild conditions, high regioselectivity, high yields. organic-chemistry.orgthieme-connect.com |

| Cerium(III) Chloride | Epoxide Ring-Opening | Epoxides | Catalytic, regioselective. researchgate.net |

| Iron(III) Chloride | Benzoylation | 1,3-Butanediol | Catalytic, regioselective. acs.org |

Total Chemical Synthesis of this compound

The total synthesis of this compound often starts from a chiral precursor or employs a stereoselective reaction to establish the desired stereochemistry. One common precursor is (R)-1,3-butanediol, which can be synthesized through various methods, including the enantioselective oxidation of a racemic mixture. nih.govnih.gov

Stereoselective Construction of the 1,3-Diol Moiety

The stereoselective synthesis of 1,3-diols is a cornerstone of modern organic synthesis due to the prevalence of this structural motif in natural products. mdpi.com A primary method for creating chiral 1,3-diols is the stereoselective reduction of β-hydroxy ketones. mdpi.comacs.org The Narasaka-Prasad reduction, for example, is a well-known method for the diastereoselective reduction of chiral β-hydroxyketones to yield syn-1,3-diols, although its application on a large scale can be limited. researchgate.net

Biocatalytic methods also play a significant role. For instance, the enantioselective reduction of a diketone, ethyl 3,5-dioxo-6-(benzyloxy)hexanoate, using cell suspensions of Acinetobacter calcoaceticus produces the corresponding syn-dihydroxy ester with high diastereoselectivity. mdpi.com Furthermore, the synthesis of 2-amino-1,3-diols, which are structurally related to the target compound, often relies on the stereoselective construction of the 2-amino-1,3-diol moiety as a key step. beilstein-journals.org

Table 2: Methods for Stereoselective 1,3-Diol Synthesis

| Method | Starting Material | Product | Key Features |

|---|---|---|---|

| Narasaka-Prasad Reduction | Chiral β-Hydroxyketone | syn-1,3-Diol | Diastereoselective, cryogenic conditions. researchgate.net |

| Biocatalytic Reduction (Acinetobacter calcoaceticus) | Ethyl 3,5-dioxo-6-(benzyloxy)hexanoate | syn-(3R,5S)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester | High diastereoselectivity (87:13 ratio of syn to anti). mdpi.com |

| Stereoselective Aminohydroxylation | Allylic Carbamates | 2-Amino-1,3-diol | Utilizes potassium osmate. beilstein-journals.org |

Application of Chiral Auxiliaries in Diastereoselective Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is widely used to produce a desired stereoisomer. wikipedia.org For example, chiral oxazolidinones are effective auxiliaries in stereoselective aldol (B89426) reactions, which can establish two adjacent stereocenters simultaneously. wikipedia.org

In the synthesis of 1,3-diols, chiral auxiliaries can direct the diastereoselective functionalization of a molecule. The use of (S)-lactate as a chiral auxiliary in the rhodium-catalyzed C-H functionalization of benzyl silyl (B83357) ethers has been shown to provide moderate diastereoselectivity and enantioselectivity. organic-chemistry.org Similarly, (3S)-4-methoxybutane-1,3-diol has been employed as a chiral auxiliary for the synthesis of planar-chiral metallocenes. thieme-connect.com The auxiliary guides the stereochemistry of the reaction, and can then be removed, having served its purpose. wikipedia.org

Enantioselective Catalytic Methods in Benzyloxy Diol Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and atom economy. A notable example is the enantioselective Evans-Tishchenko reduction of achiral β-hydroxyketones, catalyzed by lithium binaphtholate, to produce monoacyl-protected 1,3-diols with high stereoselectivity. mdpi.comresearchgate.net This reaction avoids the use of metal hydride reagents. mdpi.com

Organocatalysis also provides effective methods for enantioselective synthesis. For instance, a new aldol reaction procedure using a proline-derived organocatalyst and Cu(OTf)₂ as an additive has been developed to synthesize chiral 1,3-keto alcohols with excellent enantiomeric excess (>99% ee). acs.org These keto alcohols can then be asymmetrically reduced to chiral 1,3-diols using chiral oxazaborolidine reagents. acs.org

Biocatalytic approaches are also prominent. Recombinant E. coli cells expressing (S)-specific secondary alcohol dehydrogenase from Candida parapsilosis have been used for the enantioselective oxidation of racemic 1,3-butanediol to yield (R)-1,3-butanediol. nih.govresearchgate.net This method can produce the desired enantiomer with high optical purity. nih.gov

Table 3: Enantioselective Catalytic Methods

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Lithium Binaphtholate | Evans-Tishchenko Reduction | Achiral β-hydroxyketone | Monoacyl-protected 1,3-diol | High |

| Proline-derived Organocatalyst / Cu(OTf)₂ | Aldol Reaction | Aldehyde and Ketone | Chiral 1,3-keto alcohol | >99% |

| Recombinant E. coli (CpSADH) | Enantioselective Oxidation | Racemic 1,3-butanediol | (R)-1,3-butanediol | 95% |

Comparative Analysis of Synthetic Route Efficiencies

Chemical Synthesis vs. Biocatalysis:

Chemical Synthesis: Routes involving chiral auxiliaries or enantioselective catalysts can offer high stereoselectivity. For example, the organocatalytic aldol reaction followed by asymmetric reduction provides access to chiral 1,3-diols with very high enantiomeric excess. acs.org However, these methods can sometimes require multiple steps, including the attachment and removal of the auxiliary, and may involve expensive or toxic reagents. The Evans-Tishchenko reduction offers a hydride-free alternative for producing protected 1,3-diols with high stereoselectivity. mdpi.comresearchgate.net

Comparison of Different Chemical Routes:

Starting from a Chiral Pool: Synthesizing this compound from a readily available chiral precursor like (R)-1,3-butanediol can be an efficient strategy. The key is the regioselective benzylation of the primary hydroxyl group.

Asymmetric Synthesis from Achiral Precursors: Methods like the enantioselective Evans-Tishchenko reduction or organocatalytic aldol reactions followed by reduction build the chiral centers from achiral starting materials. acs.orgmdpi.com While potentially longer, these routes offer flexibility in substrate scope.

Ultimately, the choice of synthetic route depends on the specific requirements of the synthesis, including the desired scale, purity, and available resources. Biocatalytic and chemoenzymatic approaches are becoming increasingly competitive due to their high selectivity and green credentials.

Methodological Considerations for Yield and Enantiomeric Excess

The efficient synthesis of this compound hinges on establishing the chiral center at the C-3 position with high enantiomeric excess (ee) and then regioselectively introducing the benzyl protecting group at the C-4 primary alcohol. The most effective strategies often employ a chemo-enzymatic approach, beginning with the biocatalytic synthesis of the precursor, (R)-1,3-butanediol.

High yields and exceptional enantiomeric excess for (R)-1,3-butanediol are frequently achieved through two primary biocatalytic routes: the asymmetric reduction of a prochiral ketone and the deracemization of a racemic mixture of 1,3-butanediol. researchgate.net

Asymmetric Reduction of 4-Hydroxy-2-butanone: The biocatalytic reduction of 4-hydroxy-2-butanone is a direct method for producing (R)-1,3-butanediol. This process utilizes microorganisms that possess carbonyl reductase enzymes capable of stereoselectively reducing the ketone to the desired (R)-alcohol. For instance, the newly isolated strain Candida krusei ZJB-09162 has demonstrated excellent (R)-stereospecificity towards 4-hydroxy-2-butanone. jst.go.jp Under optimized conditions (pH 8.5, 35°C), this method can achieve a 96.6% conversion with an enantiomeric excess of 99.0%. jst.go.jp

Deracemization of Racemic 1,3-Butanediol: An alternative and highly efficient strategy is the deracemization of an inexpensive racemic mixture of 1,3-butanediol. This method employs a whole-cell cascade system. One notable process uses Candida parapsilosis, which contains an (S)-specific secondary alcohol dehydrogenase (CpSADH). researchgate.netnih.gov This enzyme selectively oxidizes the undesired (S)-1,3-butanediol to 4-hydroxy-2-butanone. nih.gov Subsequently, another enzyme within the system, or a second biocatalyst added to the process, reduces the ketone intermediate back to 1,3-butanediol, but this time with high selectivity for the (R)-enantiomer. researchgate.net Cloning the (S)-1,3-butanediol oxidizing enzyme into Escherichia coli has led to recombinant systems that can produce (R)-1,3-butanediol from the racemate with a 97% yield and a 95% enantiomeric excess. nih.gov

The following table summarizes key findings from these biocatalytic approaches.

Table 1: Biocatalytic Synthesis of (R)-1,3-Butanediol

| Method | Biocatalyst | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Reduction | Candida krusei ZJB-09162 | 4-Hydroxy-2-butanone | 96.6% (conversion) | 99.0% |

Regioselective Benzylation: Once the chiral precursor (R)-1,3-butanediol is obtained with high enantiopurity, the final step is the introduction of the benzyl ether at the C-4 position. This requires a regioselective alkylation that favors the primary hydroxyl group over the secondary one. The primary alcohol is generally more reactive and less sterically hindered than the secondary alcohol, which allows for selective protection under controlled conditions. wiley-vch.de A standard procedure involves using a benzylating agent like benzyl bromide in the presence of a base such as sodium hydride. This method is expected to yield this compound while preserving the stereochemical integrity of the C-3 chiral center, as the reaction does not directly involve this position. The commercial availability of this compound with high optical purity (min. 98.0% ee) supports the viability of this selective transformation. tcichemicals.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, particularly through the chemo-enzymatic routes described, aligns well with several core principles of green chemistry. beilstein-journals.org The focus is on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources.

Biocatalysis and Sustainable Conditions: The use of enzymes and whole-cell biocatalysts is a cornerstone of green chemistry. These biocatalytic syntheses of the (R)-1,3-butanediol precursor offer significant advantages over traditional chemical methods. researchgate.net

Catalysis: Enzymes are highly efficient catalysts, often superior to non-biological catalysts or stoichiometric reagents in terms of selectivity and reaction rates.

Mild Reaction Conditions: Biotransformations are typically conducted in aqueous media at or near ambient temperature and pressure, which drastically reduces the energy consumption required for heating or cooling common in traditional organic synthesis. researchgate.net

Renewable Feedstocks and Atom Economy: A key goal of green chemistry is the use of renewable rather than depleting feedstocks. Research has demonstrated the feasibility of producing 1,3-butanediol from biomass-derived compounds such as 1,4-anhydroerythritol via hydrogenolysis over a platinum-tungsten catalyst. acs.org This approach provides a pathway to the butanediol (B1596017) skeleton from renewable resources, reducing the reliance on petroleum-based starting materials. researchgate.net

Furthermore, the principle of maximizing atom economy is well-addressed by deracemization strategies. Unlike classical kinetic resolutions, where the theoretical maximum yield of the desired enantiomer is 50%, a deracemization process can theoretically convert 100% of the starting racemic mixture into a single, optically pure product. This significantly prevents waste at the source. researchgate.net

Safety and Waste Prevention: The use of biocatalysts, which are biodegradable and operate in benign solvents like water, enhances the safety profile of the synthesis. This approach avoids the use of hazardous organic solvents and potentially toxic heavy metal catalysts that are sometimes employed in conventional chemical reductions or alkylations. nih.govthieme-connect.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1,3-butanediol |

| (S)-1,3-butanediol |

| 4-Hydroxy-2-butanone |

| Benzyl bromide |

| Sodium hydride |

Stereochemical Control and Resolution of R 4 Benzyloxy 1,3 Butanediol and Analogues

Kinetic Resolution Methodologies (e.g., Lipase-mediated resolution of 1,3-butanediol (B41344) derivatives)

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. A significant drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer. princeton.edudiva-portal.org

Lipases, particularly from Candida and Pseudomonas species, are highly effective biocatalysts for the kinetic resolution of 1,3-diol derivatives through enantioselective acylation or transesterification. researchgate.netdntb.gov.uanih.gov In a typical lipase-mediated resolution of racemic 1,3-butanediol, an acyl donor such as vinyl acetate (B1210297) is used. The lipase (B570770) selectively acylates one enantiomer, leaving the other unreacted. For instance, Candida antarctica lipase B (CALB) is frequently used to catalyze the acetylation of racemic 1,3-butanediol, yielding (R)-1,3-butanediol and the acetylated (S)-enantiomer. researchgate.net This enzymatic approach is valued for its mild reaction conditions and high enantioselectivity. lu.se

Research has demonstrated the successful resolution of various 1,3-diol structures using this methodology. For example, the kinetic resolution of (R,S)-1,3-butanediol using Chirazyme™ L-2 lipase and vinyl acetate produced (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol with an enantiomeric excess (e.e.) of 91%. researchgate.net Similarly, lipase SP382 from Candida sp. was used for the diacylation of 1,3-butanediol to produce (R)-1,3-diacetoxybutane with 85.8% e.e. researchgate.net The choice of enzyme, solvent, and acyl donor is crucial for optimizing both the reaction rate and the enantioselectivity of the resolution. nih.gov

Table 1: Examples of Lipase-Mediated Kinetic Resolution of 1,3-Butanediol Derivatives

| Lipase Source | Substrate | Acyl Donor | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Chirazyme™ L-2, c-f | (R,S)-1,3-Butanediol | Vinyl acetate | (R)-1,3-di-O-acetyl-1,3-butanediol | 91% | researchgate.net |

| Immobilized lipase SP382 (from Candida sp.) | 1,3-Butanediol | Diacylation | (R)-1,3-diacetoxybutane | 85.8% | researchgate.net |

| Candida antarctica lipase B (CALB) | Racemic 1,3-Butanediol | Vinyl acetate | (R)-1,3-Butanediol | Not specified | researchgate.net |

| Porcine Pancreas Lipase (PPL) | Racemic 4-(2-benzyloxy)ethyl-1,3-dioxolan-2-one | Hydrolysis | (S)-4-Benzyloxybutane-1,2-diol | High | capes.gov.br |

Dynamic Kinetic Resolution Approaches

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. princeton.edu DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. princeton.edufrontiersin.org This continuous racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edu

A common DKR strategy for chiral alcohols and diols involves the combination of an enzymatic catalyst (like a lipase) for the resolution step and a metal catalyst for the racemization step. princeton.edu Ruthenium complexes are particularly effective for the racemization of secondary alcohols under mild conditions. diva-portal.orgpnas.org For example, the DKR of secondary alcohols has been efficiently achieved by coupling a lipase (such as CALB) with a ruthenium catalyst. pnas.org This chemoenzymatic system transforms a racemic mixture into a single enantiomer of the corresponding acetate. pnas.org

This approach has been extended to the synthesis of chiral polyesters through dynamic kinetic resolution polymerization, where a racemic diol is polymerized with a diacid, and the undesired enantiomer is continuously racemized. wiley.com The success of a DKR process depends on several factors, including the high enantioselectivity of the enzyme, the efficiency of the racemization catalyst, and the compatibility of the two catalytic systems to avoid mutual inhibition. princeton.edu

Table 2: Key Features of Dynamic Kinetic Resolution (DKR) for Chiral Diols

| Component | Function | Example | Reference |

|---|---|---|---|

| Enzymatic Catalyst | Enantioselective transformation (e.g., acylation) | Candida antarctica Lipase B (CALB) | princeton.edupnas.org |

| Racemization Catalyst | In-situ racemization of the unreacted enantiomer | Ruthenium-based complexes (e.g., Shvo's catalyst) | princeton.edupnas.org |

| Acyl Donor | Irreversible acylation of the alcohol | Isopropenyl acetate, p-Chlorophenyl acetate (PCPA) | pnas.org |

| Outcome | Conversion of racemate to a single enantiomeric product | Enantiomerically pure syn-1,3-diacetates | pnas.org |

Deracemization Strategies for Chiral Diols

Deracemization is an ideal process in asymmetric synthesis that transforms a racemate into a single, pure enantiomer, achieving a theoretical yield of 100%. researchgate.netnih.gov Unlike DKR, which involves a resolution step, deracemization often proceeds through a stereoinverting cascade. nih.govresearchgate.net

A powerful strategy for the deracemization of 1,3-butanediol involves a whole-cell biocatalytic system. researchgate.netnih.gov This method employs a two-step, one-pot oxidation-reduction cascade. nih.govresearchgate.net First, one enantiomer of the racemic diol is selectively oxidized to a ketone intermediate. For instance, the (S)-enantiomer of 1,3-butanediol is oxidized to 4-hydroxy-2-butanone (B42824) using a microorganism like Candida parapsilosis. researchgate.netnih.govresearchgate.net Subsequently, the resulting prochiral ketone is asymmetrically reduced to the desired (R)-enantiomer of the diol by a second microorganism, such as Pichia kudriavzevii or Pichia jadinii, which exhibits high stereoselectivity. researchgate.netnih.govdntb.gov.ua

This biocatalytic deracemization has been shown to be highly efficient. Under optimized conditions, racemic 1,3-butanediol was converted to (R)-1,3-butanediol with a final yield of 83.35% and an enantiomeric excess of 99.5%. researchgate.net This approach is considered a green and promising alternative for the industrial production of enantiopure chiral diols. researchgate.netnih.govresearchgate.net

Table 3: Whole-Cell Biocatalytic Deracemization of Racemic 1,3-Butanediol

| Process Step | Microorganism | Transformation | Result | Reference |

|---|---|---|---|---|

| Enantioselective Oxidation | Candida parapsilosis QC-76 | (S)-1,3-Butanediol → 4-Hydroxy-2-butanone | Selective removal of the (S)-enantiomer | researchgate.netnih.gov |

| Asymmetric Reduction | Pichia kudriavzevii QC-1 | 4-Hydroxy-2-butanone → (R)-1,3-Butanediol | Formation of the (R)-enantiomer | researchgate.netnih.gov |

| Overall Process | Dual-cell system | Racemic 1,3-Butanediol → (R)-1,3-Butanediol | 99.5% e.e., 83.35% process yield | researchgate.net |

Advanced Chiral Chromatography for Enantiomeric Separation and Purification

Chiral chromatography is an indispensable tool for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the primary techniques used for this purpose.

For the separation of volatile diol enantiomers like those of 1,3-butanediol, chiral GC is highly effective. nih.govmdpi.com These separations are typically performed on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. mdpi.comrestek.com For example, a CYCLOSIL-B column, which uses a hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase, has been successfully used to separate the enantiomers of various diols, including 2,3-butanediol. mdpi.com The choice of the specific cyclodextrin derivative and the GC conditions (e.g., temperature program) are critical for achieving baseline separation of the enantiomers. A challenge in preparative chiral GC is column overloading, which can lead to peak tailing and a loss of resolution. restek.com

For less volatile derivatives or for preparative scale-up, chiral HPLC is often the method of choice. The enantiomers of (R)-4-Benzyloxy-1,3-butanediol can be separated and purified using HPLC with suitable chiral columns. The determination of absolute stereochemistry can also be aided by chiral-phase HPLC comparison with a known standard. figshare.com

Table 4: Chiral Chromatography Methods for Diol Enantiomer Separation

| Technique | Chiral Stationary Phase (CSP) | Analyte(s) | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography (GC) | Derivatized cyclodextrins (e.g., Rt-βDEXsm) | 2,3-Butanediol | Analytical separation, monitoring for overload | restek.com |

| Gas Chromatography (GC) | CYCLOSIL-B | 2,3-Butanediol, 1,2-Propanediol | Analytical separation of chiral alcohols | mdpi.com |

| GC-Mass Spectrometry | Derivatization with (S)-(+)-2-phenylbutyryl chloride | Enantiomers of 1,3-butanediol | Quantitative analysis in biological fluids | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chiral-phase columns | Degradation product of Fostriecin (a diol) | Stereochemical assignment by comparison to standard | figshare.com |

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms—the absolute and relative stereochemistry—is fundamental to understanding a chiral molecule's properties. Various spectroscopic and chemical methods are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful, often in combination with chiral derivatizing agents.

A widely used NMR-based method for assigning the absolute configuration of alcohols and diols is the Mosher's ester analysis. capes.gov.br This involves derivatizing the hydroxyl groups with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA), to form diastereomeric esters. researchgate.net The different spatial arrangement of the phenyl group in the (R)-MPA and (S)-MPA esters results in distinct shielding or deshielding effects on nearby protons in the original molecule. By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the stereogenic center can be deduced. capes.gov.brresearchgate.net This method has been extended to diols, where comparison of the chemical shifts in the bis-(R)- and bis-(S)-MPA esters allows for the simultaneous assignment of two stereocenters. researchgate.net

For determining relative stereochemistry (e.g., syn vs. anti in a 1,3-diol), NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are used. figshare.com Additionally, the formation of cyclic derivatives like acetonides from 1,3-diols can help in assignment, as the ¹³C NMR chemical shifts of the acetonide's methyl groups are diagnostic for syn and anti isomers. nih.gov Chiroptical methods, such as Circular Dichroism (CD) spectroscopy combined with the exciton (B1674681) chirality method, provide another powerful tool. This technique involves introducing chromophores into the molecule and analyzing the resulting CD spectrum to determine the absolute configuration of polyols. nih.govcolumbia.edu

Table 5: Methods for Stereochemical Assignment of Chiral Diols

| Methodology | Principle | Application | Reference |

|---|---|---|---|

| Mosher's Ester Analysis (NMR) | Formation of diastereomeric MPA esters and analysis of chemical shift differences (ΔδRS). | Assignment of absolute configuration of secondary alcohols and diols. | capes.gov.brresearchgate.net |

| 13C Acetonide Analysis (NMR) | Formation of a cyclic acetonide from a 1,3-diol; the 13C shifts of the geminal methyls indicate relative stereochemistry. | Assignment of syn vs. anti relative configuration in 1,3-diols. | nih.gov |

| Nuclear Overhauser Effect (NOE) Spectroscopy (NMR) | Measures through-space proximity of protons to establish relative stereochemistry. | Determining syn and anti relationships in diols. | figshare.com |

| Exciton-Coupled Circular Dichroism (ECCD) | Derivatization with chromophores; the sign of the CD couplet reveals the absolute stereochemistry of the diol moiety. | Assignment of absolute configuration of polyols. | nih.govcolumbia.edu |

Chemical Derivatization and Advanced Transformations of R 4 Benzyloxy 1,3 Butanediol

Synthesis of Functionalized Ether and Ester Derivatives

The hydroxyl groups of (R)-4-benzyloxy-1,3-butanediol can be readily converted into a range of ether and ester derivatives. These reactions are fundamental for protecting the hydroxyl groups during subsequent synthetic steps or for introducing new functional moieties.

The synthesis of benzyl (B1604629) ethers is a common protective strategy. One mild and effective method involves the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This reagent can successfully benzylate alcohols under neutral conditions, which is particularly advantageous for substrates with sensitive functional groups. beilstein-journals.org An in-situ approach, where the active reagent is generated from 2-benzyloxypyridine and methyl triflate in the presence of the alcohol, has also been developed. beilstein-journals.org

Esterification, another key transformation, can be achieved by reacting the diol with carboxylic acids or their derivatives. For instance, lipase-catalyzed acetylation using vinyl acetate (B1210297) is a method for kinetic resolution of similar 1,3-diols, yielding acetylated products. researchgate.net While specific examples for this compound are not detailed in the provided results, the principles of these reactions are broadly applicable. The table below summarizes common etherification and esterification reactions.

Table 1: Synthesis of Ether and Ester Derivatives

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Benzylation | 2-Benzyloxy-1-methylpyridinium triflate, Toluene, 90 °C | Benzyl ether |

Selective Functional Group Interconversions

Selective manipulation of the hydroxyl groups in this compound is crucial for its use as a versatile synthetic intermediate. The primary and secondary alcohols exhibit different reactivities, allowing for selective protection, activation, and conversion.

For example, selective tosylation of the primary alcohol can be achieved, followed by further transformations. researchgate.net This tosylated intermediate can then be converted to other functional groups, such as halides or azides, through nucleophilic substitution. A general procedure for tosylation involves dissolving the alcohol in pyridine, cooling to 0°C, and adding p-toluenesulfonyl chloride. researchgate.net

Another important interconversion is the conversion of hydroxyl groups to halides. For instance, treatment of a related 1,3-diol with acetyl bromide can lead to the formation of an acetoxybromide with inversion of stereochemistry. acs.org The resulting ester can then be selectively cleaved to reveal the desired hydroxy-bromo compound. acs.org

The benzyl ether group can also be cleaved to reveal a primary alcohol. This is often accomplished through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source. google.com

Table 2: Selective Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

|---|---|---|

| Primary Hydroxyl | p-Toluenesulfonyl chloride, Pyridine | Tosylate |

| Hydroxyl | Acetyl bromide | Bromo (with acetate formation) |

Formation of Cyclic Structures and Heterocycles (e.g., oxazolidinones, spiro-oxazolidinones)

This compound and its derivatives are valuable precursors for the synthesis of various cyclic structures, including heterocycles like oxazolidinones and spiro-oxazolidinones. These moieties are present in many biologically active compounds.

Oxazolidinones can be formed through intramolecular cyclization of appropriate precursors derived from the diol. For example, chiral aziridine-2-methanols can be converted to N-substituted 4-(chloromethyl)oxazolidinones in high yields using phosgene. bioorg.org The resulting oxazolidinones are versatile intermediates for further synthetic elaborations. bioorg.org Another approach involves the cyclization of hydrazide derivatives, which can be prepared from the corresponding aldehyde. rsc.org

The synthesis of spiro-oxazolidinones has also been reported, often in the context of creating anti-inflammatory agents. google.com These complex structures can be assembled through multi-step sequences involving the formation of the oxazolidinone ring onto a pre-existing cyclic framework.

The formation of other cyclic ethers, such as oxetanes, can be achieved from 1,3-diols through intramolecular cyclization. acs.org This typically involves the selective activation of one hydroxyl group (e.g., as a tosylate or halide) followed by intramolecular Williamson ether synthesis under basic conditions. acs.org

Table 3: Examples of Cyclic Structure Formation

| Precursor Type | Reagents and Conditions | Cyclic Product |

|---|---|---|

| Chiral Aziridine-2-methanol | Phosgene | Oxazolidinone |

| Hydrazide derivative | Cs₂CO₃ or K₂CO₃ | Oxazolidinone |

Strategic Oxidation and Reduction of Hydroxyl Functions

The oxidation and reduction of the hydroxyl groups in this compound allow for access to a wider range of functionalized building blocks. The selective oxidation of the secondary hydroxyl group would yield a ketone, while oxidation of the primary hydroxyl would lead to an aldehyde or carboxylic acid. Conversely, related keto-compounds can be reduced to form the diol.

The electrochemical oxidation of butanediols has been studied, revealing that the proximity of the hydroxyl groups influences reactivity. rsc.org While specific conditions for this compound are not provided, general methods for alcohol oxidation, such as using chromium-based reagents or milder conditions like Swern or Dess-Martin oxidation, are well-established.

Biocatalytic reductions are particularly useful for establishing the stereochemistry of the hydroxyl groups. For example, (R)-1,3-butanediol can be synthesized from 4-hydroxy-2-butanone (B42824) using the yeast strain Candida krusei, which exhibits high (R)-stereospecificity. nih.gov Similarly, ethyl (R)-4-chloro-3-hydroxybutanoate is produced in high yield and enantiomeric excess through the enzymatic reduction of the corresponding ketone. mdpi.com These biocatalytic methods often employ whole cells or isolated enzymes and may use a co-factor regeneration system. nih.govmdpi.com

Table 4: Oxidation and Reduction Reactions

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation of Alcohols | e.g., CrO₃, PCC, Swern, Dess-Martin | Aldehyde, Ketone, or Carboxylic Acid |

| Reduction of Ketone | Candida krusei ZJB-09162, Glucose | (R)-Alcohol |

Transformations Involving Stereochemical Inversion for Accessing Enantiomers or Diastereomers (e.g., via epoxidation or sulfonate displacement)

Accessing different stereoisomers of a chiral molecule is essential for studying structure-activity relationships in medicinal chemistry and for total synthesis. For this compound, transformations involving stereochemical inversion can provide access to its enantiomer or diastereomers.

One common method for inverting the stereochemistry of a secondary alcohol is through a Mitsunobu reaction. This reaction proceeds with inversion of configuration at the alcohol center. While a specific example with this compound is not available in the search results, the general principle is widely applied.

Another powerful strategy involves the displacement of a sulfonate ester (e.g., tosylate or mesylate) with a nucleophile. researchgate.net The sulfonate is typically prepared from the alcohol, and its subsequent Sₙ2 displacement by a nucleophile, such as acetate, results in inversion of stereochemistry at the carbon center. researchgate.net Hydrolysis of the resulting ester reveals the inverted alcohol.

Epoxidation of an alkene precursor followed by regioselective ring-opening is another versatile method for introducing new stereocenters. For example, an allylic alcohol can be epoxidized, and the resulting epoxide can be opened with a nucleophile to generate a diol with controlled stereochemistry. acs.org The stereochemical outcome of the epoxidation and the regioselectivity of the ring-opening are key to controlling the final stereostructure.

Table 5: Methods for Stereochemical Inversion

| Method | Key Transformation | Stereochemical Outcome |

|---|---|---|

| Mitsunobu Reaction | Activation of alcohol with DEAD/PPh₃ and reaction with a nucleophile (e.g., benzoic acid) | Inversion at the alcohol center |

| Sulfonate Displacement | Formation of a tosylate/mesylate followed by Sₙ2 displacement with a nucleophile (e.g., acetate) | Inversion at the carbon bearing the sulfonate |

Applications As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Pharmaceuticals and Bioactive Molecules.chemimpex.com

The enantiopure nature of (R)-4-Benzyloxy-1,3-butanediol makes it a sought-after starting material in the pharmaceutical industry. chemimpex.com Its two stereocenters and differentiated hydroxyl groups provide a scaffold upon which complex molecular frameworks can be assembled with high stereocontrol, which is crucial for the efficacy and safety of many drugs.

Construction of β-Lactam Antibiotic Scaffolds (e.g., Azetidinone Derivatives, Penem (B1263517) and Carbapenem (B1253116) Precursors).nih.govnih.govresearchgate.net

This compound is a key starting material for the synthesis of azetidinone derivatives, which are the core structural units of penem and carbapenem antibiotics. nih.govnih.govmdpi.com These β-lactam antibiotics are critical in combating bacterial infections, and their synthesis often requires chiral precursors to ensure the correct stereochemistry for biological activity. nih.gov The diol can be transformed into key intermediates that are then cyclized to form the characteristic four-membered azetidinone ring. acs.orgmdpi.comgoogle.com The development of new and effective β-lactam antibiotics remains a significant area of research due to the rise of antibiotic-resistant bacteria. nih.govrsc.org

For instance, (R)-1,3-butanediol, a related compound, is a known precursor for azetidinone derivatives used in the synthesis of penem and carbapenem antibiotics. nih.govresearchgate.netmdpi.com The benzyloxy group in this compound offers a protective handle that allows for selective manipulation of the hydroxyl groups during the synthetic sequence leading to these complex antibiotic frameworks. oup.commdpi.com

Table 1: Application of this compound in β-Lactam Antibiotic Synthesis

| Antibiotic Class | Key Intermediate | Role of this compound |

| Penems | Azetidinone derivatives | Provides the chiral backbone for the azetidinone ring. nih.govnih.gov |

| Carbapenems | Azetidinone derivatives | Serves as a stereodefined starting material for the β-lactam core. nih.govmdpi.com |

Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

The synthesis of enantiomerically pure compounds often relies on the use of chiral catalysts and ligands that can control the stereochemical outcome of a reaction. This compound can be utilized as a precursor for the synthesis of such chiral auxiliaries. sfu.ca The inherent chirality of the diol can be transferred to the ligand structure, which then induces asymmetry in a catalytic process. These ligands are often used in combination with transition metals to create highly selective catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. sfu.calookchem.com

Enantioselective Synthesis of Natural Product Frameworks (e.g., pheromone enantiosynthesis, dihydropyranones, secoisolariciresinol).tandfonline.comresearchgate.netjst.go.jp

The structural diversity and biological activity of natural products make them attractive targets for total synthesis. This compound has proven to be a valuable chiral starting material in the enantioselective synthesis of several natural product frameworks.

Pheromone Enantiosynthesis: Pheromones are chemical signals used by insects and other animals for communication, and their biological activity is often highly dependent on their stereochemistry. (R)-1,3-butanediol, a derivative, is used in the synthesis of pheromones. nih.govresearchgate.net The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of specific pheromone enantiomers, which is crucial for their application in pest management strategies. mdpi.comrsc.org

Dihydropyranones: Dihydropyranone moieties are found in a variety of natural products with interesting biological activities. The chiral centers in this compound can be used to control the stereochemistry during the construction of these heterocyclic rings.

Secoisolariciresinol (B192356): Secoisolariciresinol is a lignan (B3055560) found in plants with various reported biological activities. The synthesis of its stereoisomers is important for studying structure-activity relationships. tandfonline.comresearchgate.netlookchem.com this compound can serve as a chiral building block to construct the specific stereoisomers of secoisolariciresinol and related lignans. tandfonline.comtandfonline.com

Table 2: Examples of Natural Products Synthesized Using this compound or Related Precursors

| Natural Product Class | Specific Example | Synthetic Utility |

| Pheromones | Insect pheromones | Enantioselective synthesis for pest control. nih.govmdpi.com |

| Lignans | Secoisolariciresinol | Stereocontrolled synthesis of bioactive plant compounds. tandfonline.comresearchgate.net |

Role in Advanced Polymer Chemistry and Material Science

The application of this compound extends beyond small molecule synthesis into the realm of polymer chemistry and material science, where control over stereochemistry can significantly influence the properties of the resulting materials. chemimpex.com

Contribution to the Development of Polymers with Tailored Stereoregularity

The stereochemistry of a polymer chain, known as stereoregularity, can have a profound impact on its physical and mechanical properties, such as crystallinity, melting point, and tensile strength. By incorporating chiral monomers like this compound into a polymer backbone, it is possible to create polymers with a defined and regular stereochemical structure. This control over stereoregularity is crucial for the development of advanced materials with tailored properties for specific applications. A related compound, (R,R)-(+)-1,4-dimethoxy-2,3-butanediol, is noted for its use in developing new materials and polymers. lookchem.com

Utility in the Synthesis of Specialty Chemicals and Agrochemicals.chemimpex.com

The versatility of this compound also lends itself to the synthesis of specialty chemicals and agrochemicals. chemimpex.com Its stable and compatible nature makes it a suitable component in various formulations. chemimpex.com In the field of agrochemicals, the development of enantiomerically pure pesticides and herbicides is of growing importance to enhance efficacy and reduce environmental impact. The chiral scaffold of this compound can be used to synthesize active ingredients with specific stereochemistry, leading to more effective and selective crop protection agents. jst.go.jp For example, the R-form of 1,3-butanediol (B41344) is a starting material for insecticides. nih.gov

Theoretical and Spectroscopic Investigations of R 4 Benzyloxy 1,3 Butanediol Stereochemistry

Spectroscopic Elucidation of Intramolecular Interactions and Hydrogen Bonding Networks

Spectroscopic techniques are invaluable for experimentally probing the intramolecular interactions within (R)-4-Benzyloxy-1,3-butanediol. Infrared (IR) spectroscopy, particularly in the O-H stretching region, provides direct evidence of hydrogen bonding. The formation of an intramolecular hydrogen bond between the two hydroxyl groups in a 1,3-diol typically results in a red-shift (lowering of frequency) of the O-H stretching vibration.

Studies on related amino alcohols have demonstrated that substitution on the nitrogen atom can enhance the strength of intramolecular hydrogen bonds, leading to a more significant red-shift in the O-H stretching frequency as observed by Raman spectroscopy. arxiv.org This suggests that the electronic properties of the benzyloxy group in this compound can influence the strength of the intramolecular hydrogen bond. The presence of an intramolecular hydrogen bond in cis-cyclohexane-1,3-diol in non-polar solvents like CCl4 has been confirmed, with an estimated energy of about 1.6 kcal/mol. rsc.org However, in hydrogen-bond-accepting solvents such as water, acetone, or DMSO, this intramolecular bond is disrupted in favor of intermolecular hydrogen bonding with the solvent. rsc.org

The Atoms in Molecules (AIM) theory is a computational tool that can be used in conjunction with spectroscopy to characterize and quantify hydrogen bonding. nih.govarxiv.org By analyzing the electron density, AIM can identify bond critical points that are signatures of hydrogen bonds and provide an estimate of their strength. nih.gov For example, in a study of various pentanetriols, a stronger hydrogen bond was correlated with a higher electron density at the bond critical point and a greater red-shift in the O-H stretching frequency. nih.gov

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| cis-Cyclohexane-1,3-diol | 1H NMR | An intramolecular hydrogen bond of approximately 1.6 kcal/mol is present in CCl4 solution, but absent in hydrogen-bond-accepting solvents. | rsc.org |

| Amino Alcohols | Raman Spectroscopy, AIM Theory | Electron-donating groups on the nitrogen atom enhance the O-H···N intramolecular hydrogen bond, causing a larger red-shift in the OH stretching frequency. | arxiv.org |

| Pentanetriols | AIM Theory | A stronger hydrogen bond correlates with a higher electron density at the bond critical point and a greater red-shift in the O-H stretching frequency. | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (e.g., NOE, J-based analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules, including acyclic polyols like this compound. The analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) provides detailed information about the relative configuration of stereocenters and the preferred conformations of the molecule.

The development of universal NMR databases for polyols has further streamlined stereochemical analysis. wikipedia.orgnih.gov These databases contain NMR data (13C and 1H chemical shifts, and coupling constants) for a range of stereoisomeric polyols. wikipedia.orgnih.gov By comparing the experimental NMR data of an unknown polyol to the database, its stereochemistry can be determined. wikipedia.org A method based on profiles of three or two contiguous 3J(H,H) coupling constants has been shown to be a particularly simple and effective primary tool for predicting stereochemistry, with chemical shift profiles used for confirmation. nih.govacs.org The modified Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent, is another powerful NMR-based technique for determining the absolute configuration of 1,3-diols. wiley.com

| Method | Key Principles | Applicability | Reference |

|---|---|---|---|

| 13C Acetonide Analysis | Derivatization to 1,3-diol acetonides. The 13C chemical shifts of acetonide methyls distinguish between syn and anti isomers. | Isolated and 1,3-skipped polyol chains. | nih.govacs.org |

| Universal NMR Databases | Comparison of experimental 13C, 1H chemical shifts and 3J(H,H) coupling constants with a database of known stereoisomers. | Contiguous polyols (1,2,3-triols, 1,2,3,4-tetraols, etc.). | wikipedia.orgnih.govacs.org |

| Modified Mosher's Method | Formation of di-MTPA esters and analysis of chemical shift differences (Δδ) to determine absolute configuration. | Acyclic 1,3-diols. | wiley.com |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides a powerful means of determining the absolute configuration of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. ull.es

The exciton (B1674681) chirality method, a non-empirical approach in ECD, is particularly useful for determining the absolute configuration of molecules with multiple chromophores. ull.es For polyols, derivatization with chromophoric groups such as benzoates or cinnamates allows for the application of this method. ull.es The sign of the observed Cotton effect in the ECD spectrum can be related to the spatial arrangement of the chromophores and thus to the absolute stereochemistry of the polyol backbone. ull.es

Recent studies on small diols like 1,3-butanediol (B41344) have revealed a fascinating interplay between conformational chirality and the inherent configurational chirality. nih.govnottingham.ac.uk It has been shown that the conformation of the hydroxyl groups can induce a transient chirality that can dominate the chiroptical response, sometimes outweighing the effect of the fixed stereocenter. nih.govnottingham.ac.uk This highlights the importance of considering conformational effects when interpreting chiroptical spectra. VCD, which measures the differential absorption of circularly polarized infrared light, is another valuable technique for determining absolute configuration and can also be used to study the structure of large biomolecules. nih.gov

| Technique | Principle | Application to this compound | Reference |

|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Can determine absolute configuration, especially after derivatization with chromophores (exciton chirality method). Conformational effects must be considered. | ull.esnih.govnottingham.ac.uk |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides an alternative method for determining absolute configuration and studying molecular structure. | nih.gov |

Emerging Trends and Future Research Directions

Advancements in Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry is profoundly impacting the synthesis of chiral diols. lubrizol.com The focus is on developing methods that are less hazardous, reduce waste, and utilize renewable resources, moving away from traditional reliance on petrochemical feedstocks. longdom.orgrsc.org

Biocatalysis: A cornerstone of this green transition is the increasing use of biocatalysts—enzymes and whole-cell systems—to perform highly selective chemical transformations. For the synthesis of chiral 1,3-diols, enzymes such as dioxygenases, alcohol dehydrogenases, and reductases offer significant advantages. alfachemic.comrsc.orgnih.gov They operate under mild conditions (room temperature and neutral pH), often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity, which is difficult to achieve with conventional chemical catalysts. nih.gov Biochemical methods, including the enzymatic reduction of 1,3-diketones and enzymatic kinetic resolution, are now considered essential for producing enantiomerically pure diols. nih.govresearchgate.net This approach not only enhances the sustainability of the process but also often simplifies purification by minimizing the formation of byproducts.

Renewable Feedstocks: Research is actively exploring the production of butanediol (B1596017) (BDO) isomers from renewable biomass instead of fossil fuels. nih.govtaylorfrancis.com Strategies include the fermentation of sugars from sources like starch hydrolysates using genetically engineered microorganisms and the chemical hydrogenolysis of biomass-derived compounds such as 1,4-anhydroerythritol. taylorfrancis.comed.ac.ukrsc.org These bio-based routes are critical for reducing the carbon footprint of the entire chemical value chain leading to compounds like (R)-4-Benzyloxy-1,3-butanediol. rsc.org

| Methodology | Key Features | Advantages |

| Biocatalysis (Enzymes/Whole Cells) | Use of alcohol dehydrogenases, reductases, dioxygenases. | High stereoselectivity, mild reaction conditions, reduced waste, use of aqueous media. nih.gov |

| Chemo-enzymatic Synthesis | Combines chemical steps with biocatalytic reactions in one pot. | Increased efficiency, avoids isolation of intermediates, leverages the strengths of both catalysis types. nih.gov |

| Renewable Feedstock Utilization | Production of butanediol precursors from biomass via fermentation or chemical conversion. | Reduced reliance on fossil fuels, lower carbon footprint, enhanced sustainability. rsc.orgnih.gov |

Integration of Flow Chemistry and Continuous Processing in Chiral Diol Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates is transitioning from traditional batch manufacturing to continuous flow processing. nih.govmdpi.comrsc.org This paradigm shift offers significant improvements in efficiency, safety, and scalability. unimi.it

Continuous flow systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This precise control often leads to higher yields, improved selectivity, and shorter reaction times compared to batch processes. nih.gov For the synthesis of chiral 1,3-diol precursors, telescoped continuous flow processes are being developed. nih.gov In these "one-flow" systems, multiple synthetic steps are integrated sequentially without the need to isolate and purify intermediates, which significantly reduces waste, solvent use, and manual handling. nih.govnih.gov

A key enabling technology in this area is the use of immobilized catalysts. Chiral catalysts, whether organometallic, organic, or enzymatic, can be anchored to a solid support and packed into a reactor column (a packed-bed reactor). unimi.itresearchgate.net The reactant stream flows through the column, where the transformation occurs, and the product emerges continuously. This setup simplifies product purification and, crucially, allows for the easy recovery and reuse of the often expensive chiral catalyst, a significant advantage over homogeneous catalysis in batch reactors. unimi.it Researchers have demonstrated the viability of this approach for the continuous production of chiral 1,3-butanediol (B41344), maintaining high yield and stereoselectivity for extended periods. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Scalability | Difficult; requires re-optimization of parameters. | Inherent; achieved by extending operation time. researchgate.net |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Improved; small reaction volumes enhance heat and mass transfer, minimizing risks. |

| Efficiency | Lower productivity; includes downtime for charging, discharging, and cleaning. | Higher productivity; continuous operation with minimal downtime. nih.gov |

| Waste Generation | Higher; requires isolation and purification of intermediates at each step. | Lower; "telescoped" processes reduce solvent use and purification needs. nih.gov |

| Catalyst Recovery | Often difficult and costly for homogeneous catalysts. | Simplified through the use of immobilized catalysts in packed-bed reactors. unimi.it |

Computational Chemistry and Machine Learning for Rational Design of Novel Synthetic Routes and Biocatalysts

The integration of computational tools, including artificial intelligence (AI) and machine learning (ML), is revolutionizing the discovery and optimization of synthetic pathways and catalysts. riken.jp These in silico approaches accelerate development by predicting reaction outcomes and designing novel enzymes, reducing the reliance on time-consuming and resource-intensive experimental screening. nih.gov

Rational Design of Biocatalysts: Computational enzyme design is being used to create new biocatalysts with tailored properties. rug.nlrug.nl By modeling the enzyme's active site and the transition state of the desired reaction, researchers can predict specific mutations that will enhance activity or, critically for chiral synthesis, control stereoselectivity. chemrxiv.orgresearchgate.net This allows for the creation of enzyme variants that can produce a specific stereoisomer of a target molecule, such as a particular (R,R)- or (S,S)-diol, with very high enantiomeric excess. nih.gov These computational strategies can rapidly identify promising enzyme candidates, drastically reducing the number of variants that need to be created and tested in the lab. nih.gov

Exploration of New Application Domains for Chiral Diol Scaffolds in Material Science and Biotechnology

While chiral diols like this compound are well-established as crucial building blocks (synthons) for pharmaceuticals, agrochemicals, and cosmetics, their utility as "chiral scaffolds" is opening doors to new applications in material science and biotechnology. nih.govresearchgate.net

Material Science: The inherent chirality of these diols can be transferred to polymers, creating chiral helical polymer materials with unique optical and physical properties. cmu.edursc.org These materials are being investigated for a range of applications, including:

Chiral Separation: As stationary phases in chromatography columns for separating racemic mixtures.

Asymmetric Catalysis: Acting as chiral supports for catalytic centers.

Chiral Sensing and Detection: Creating materials that can selectively recognize and signal the presence of other chiral molecules. rsc.org

Advanced Optics: Developing materials that can manipulate polarized light for use in high-performance displays and encrypted communications. youtube.com

Biotechnology and Regenerative Medicine: Chirality is a fundamental characteristic of biological systems; DNA, amino acids, and sugars are all chiral. cas.czresearchgate.net This has led to the exploration of chiral biomaterials that can better mimic the natural cellular environment. Chiral scaffolds derived from diols can be used to create hydrogels and other biocompatible materials. Research has shown that the chirality of a material's surface can significantly influence cell behavior, including adhesion, proliferation, and differentiation. nih.gov This opens up exciting possibilities for using chiral scaffolds in:

Tissue Engineering: Designing materials that can guide the growth and development of specific cell types to regenerate bone, cartilage, or other tissues. nih.gov

Drug Delivery: Creating enantioselective release systems for chiral drugs. rsc.org

Biosensing: Developing highly specific sensors for detecting chiral biomarkers associated with disease. cas.cz

The ability to use simple chiral molecules like diols to impart specific, functional chirality to complex materials and biological interfaces represents a growing and dynamic area of future research. bioengineer.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-4-Benzyloxy-1,3-butanediol with high enantiomeric purity?

- Methodological Answer : A common approach involves benzylation of a precursor diol using (bromomethyl)benzene in acetonitrile with a base like NaHCO₃, followed by reflux and purification via silica gel chromatography (eluting with ethyl acetate/petroleum ether mixtures). Chiral resolution or asymmetric catalysis can enhance enantiomeric purity. Post-synthesis, confirm stereochemistry using chiral HPLC or optical rotation analysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., N₂) in a cool, dry, and ventilated area. Avoid exposure to moisture, heat, and direct light. Use personal protective equipment (PPE) including gloves and safety goggles during handling. Monitor for decomposition via periodic NMR or TLC analysis .

Q. What techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine H/C NMR to verify proton/carbon environments and functional groups (e.g., benzyloxy and diol moieties). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. FT-IR can validate hydroxyl and ether stretches. Cross-check melting points or optical rotation against literature values .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended for confirming enantiomeric purity?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) using hexane/isopropanol mobile phases provides baseline separation of enantiomers. Alternatively, F NMR with chiral shift reagents (e.g., Eu(hfc)₃) or Mosher ester derivatization can quantify enantiomeric excess. Compare optical rotation data with literature values for validation .

Q. How can researchers resolve discrepancies in reported reactivity of this compound in asymmetric synthesis?